Product packaging for 2-Hexanone, 5-methyl-6-phenyl-(Cat. No.:CAS No. 57918-99-7)

2-Hexanone, 5-methyl-6-phenyl-

Cat. No.: B14602886
CAS No.: 57918-99-7
M. Wt: 190.28 g/mol
InChI Key: CWUGQOQIHCHWLQ-UHFFFAOYSA-N
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Description

Contextual Significance within Ketone Chemistry

Ketones are a cornerstone of organic chemistry, serving as pivotal intermediates in a multitude of synthetic transformations and being integral components of many natural and artificial products. The significance of 2-Hexanone, 5-methyl-6-phenyl- lies in its specific substitution pattern, which includes both an aliphatic methyl group and an aromatic phenyl group. This combination of structural motifs makes it a valuable model for studying the influence of different substituents on the reactivity of the ketone functional group. Furthermore, the presence of a chiral center at the C-5 position introduces the element of stereochemistry, a critical aspect in the synthesis of biologically active molecules. The development of methods for the enantioselective synthesis of such chiral ketones is a significant area of research. acs.orgresearchgate.netbohrium.com

Structural Features and Rationale for Academic Investigation

The key structural features of 2-Hexanone, 5-methyl-6-phenyl- are its carbonyl group, the chiral center at the gamma position relative to the carbonyl group, and the presence of both alkyl and aryl substituents. This unique arrangement of functional groups provides a platform for investigating a range of chemical phenomena. For instance, the methylene (B1212753) group adjacent to the carbonyl (the α-protons) can be deprotonated to form an enolate, a key intermediate in many carbon-carbon bond-forming reactions. The phenyl group can influence the electronic properties of the molecule and participate in various aromatic substitution reactions. The chiral center invites exploration into asymmetric synthesis, aiming to produce one enantiomer selectively, which is of paramount importance in pharmaceutical and materials science. acs.orgresearchgate.net

Overview of Current and Future Research Trajectories

Current research trajectories involving ketones with similar structural features often focus on the development of novel synthetic methodologies. This includes the exploration of catalytic asymmetric reactions to control the stereochemistry at the chiral center. organic-chemistry.orgnih.gov Future research could focus on elucidating the specific properties and potential applications of 2-Hexanone, 5-methyl-6-phenyl-. This might involve computational studies to predict its reactivity and spectroscopic properties, as well as experimental work to synthesize the compound and evaluate its biological activity or its utility as a building block in the synthesis of more complex molecules.

Detailed Research Findings

While specific documented research focusing exclusively on 2-Hexanone, 5-methyl-6-phenyl- is not extensively available in the public domain, its synthesis can be envisioned through established organic chemistry reactions. Plausible synthetic routes would involve the formation of the carbon skeleton through carbon-carbon bond-forming reactions.

One potential approach is the alkylation of an enolate . For instance, the enolate of benzylacetone (B32356) (4-phenyl-2-butanone) could be reacted with an isopropyl halide, such as isopropyl bromide. google.com This reaction would introduce the methyl group at the desired position. However, controlling the regioselectivity of the alkylation to favor C-alkylation over O-alkylation and preventing polyalkylation would be critical considerations.

Another viable method is the Grignard reaction . The reaction of a Grignard reagent, such as isopropylmagnesium bromide, with a suitable carbonyl compound could form the desired carbon skeleton. For example, reacting isopropylmagnesium bromide with an appropriate aldehyde or ketone precursor could yield the target molecule after a subsequent oxidation step. dss.go.thlibretexts.org

The synthesis of the chiral version of this molecule would necessitate the use of asymmetric synthesis techniques. This could involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to induce stereoselectivity. Modern methods for the synthesis of chiral ketones include photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling and organocatalyzed kinetic resolution. acs.orgresearchgate.net

Spectroscopic Data:

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 2-Hexanone, 5-methyl-6-phenyl- is not readily found in the surveyed literature. However, predicted spectra can be generated using computational chemistry software. For instance, predicted ¹H-NMR and ¹³C-NMR spectra can provide theoretical chemical shifts for the different protons and carbons in the molecule, which would be invaluable for its identification if it were to be synthesized. hmdb.canp-mrd.orgchemicalbook.com Similarly, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight (190.28 g/mol ) and characteristic fragmentation patterns. nih.gov

Data Table of Compound Properties

PropertyValueSource
IUPAC Name 5-methyl-6-phenylhexan-2-one nih.gov
Molecular Formula C₁₃H₁₈O nih.gov
Molecular Weight 190.28 g/mol nih.gov
CAS Number 57918-99-7 nih.gov
Canonical SMILES CC(CCC(=O)C)CC1=CC=CC=C1 nih.gov
InChI Key VEZKFOIEZCNFBT-UHFFFAOYSA-N guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B14602886 2-Hexanone, 5-methyl-6-phenyl- CAS No. 57918-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57918-99-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-methyl-6-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3

InChI Key

CWUGQOQIHCHWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)CC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Hexanone, 5 Methyl 6 Phenyl

Carbonyl Reactivity Studies (e.g., Nucleophilic Additions, Condensations)

The ketone's carbonyl group is a primary site of reactivity, characterized by the electrophilic nature of the carbonyl carbon. It is expected to undergo a variety of nucleophilic addition reactions.

Nucleophilic Additions: Common nucleophiles such as Grignard reagents, organolithium compounds, and hydrides (e.g., from NaBH₄ or LiAlH₄) will attack the carbonyl carbon. The steric hindrance imposed by the bulky 5-methyl-6-phenylpropyl group adjacent to the carbonyl is less significant than at the other alpha-position, suggesting that this ketone is moderately reactive towards such additions. The stereochemistry of the existing chiral center at C-5 is expected to influence the facial selectivity of the nucleophilic attack, leading to a diastereomeric mixture of alcohol products.

Condensation Reactions: 2-Hexanone, 5-methyl-6-phenyl- possesses protons on both alpha-carbons, making it a substrate for base-catalyzed aldol (B89426) condensation reactions. libretexts.org It can react with itself or with other aldehydes or ketones (in a mixed aldol condensation) that lack alpha-protons to avoid product mixtures. libretexts.org Acid-catalyzed aldol reactions are also feasible. libretexts.org Other condensation reactions, such as the Wittig reaction to form an alkene or the formation of imines and enamines with primary and secondary amines, respectively, are also anticipated pathways for this ketone.

Alpha-Carbon Reactivity and Enolization Chemistry

The presence of hydrogen atoms on the carbons alpha to the carbonyl group (C-1 and C-3) allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. msu.eduhmdb.ca This keto-enol tautomerism is fundamental to the reactivity at these positions. hmdb.ca

Enolate Formation: In the presence of a base, a proton can be abstracted from either the C-1 methyl group or the C-3 methylene (B1212753) group. The C-1 protons are generally more accessible and slightly less acidic than the C-3 protons. The choice of base and reaction conditions (e.g., temperature, solvent) can influence which enolate is formed, leading to either the kinetic or thermodynamic product.

Alpha-Substitution: The resulting enolate is a potent nucleophile and can undergo reactions such as alkylation and halogenation at the alpha-carbon. msu.edu The reaction's regioselectivity would depend on which enolate is dominant. Since the C-5 position is a stereocenter, alkylation at C-3 would create a new stereocenter, resulting in diastereomeric products. Any reaction that proceeds through an enol intermediate will lead to racemization if the alpha-carbon is a chiral center. libretexts.orgmsu.edu

Reactions Involving the Phenyl Moiety

The phenyl group is susceptible to electrophilic aromatic substitution. The alkyl chain attached to the ring is an activating group and an ortho, para-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would yield predominantly a mixture of ortho- and para-substituted products. The steric bulk of the rest of the molecule might favor substitution at the less hindered para position.

Additionally, the benzylic position (C-6) has enhanced reactivity. For instance, it can undergo free-radical bromination with N-bromosuccinimide (NBS) or oxidation under strong oxidizing conditions.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical considerations in the reactions of 2-Hexanone, 5-methyl-6-phenyl-.

Regioselectivity: This is most relevant in the context of enolate formation. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate by deprotonating the less hindered C-1 methyl group. masterorganicchemistry.com Conversely, a smaller base (e.g., an alkoxide) at higher temperatures would favor the formation of the more substituted, thermodynamically more stable enolate at C-3. masterorganicchemistry.com The subsequent reaction of these distinct enolates would lead to different constitutional isomers. masterorganicchemistry.com

Stereoselectivity: A reaction that creates a new stereoisomer in preference to others is stereoselective. masterorganicchemistry.com The pre-existing stereocenter at C-5 will exert stereocontrol over reactions at adjacent centers. For example, the reduction of the carbonyl group at C-2 will result in two diastereomeric alcohols. The relative amounts of these products will depend on the steric approach control, where the reagent attacks from the less hindered face of the molecule. Similarly, reactions at the C-3 position will be influenced by the stereochemistry at C-5, leading to potential diastereoselectivity.

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving 2-Hexanone, 5-methyl-6-phenyl- are governed by kinetics and thermodynamics.

Reaction Kinetics: The rate of nucleophilic addition to the carbonyl group will be influenced by the steric environment. The kinetics of enolate formation are a classic example of kinetic versus thermodynamic control. The rate of deprotonation at the C-1 position is faster (kinetic control) due to lower steric hindrance, while the enolate at the C-3 position is more stable (thermodynamic control). chemeo.com Kinetic studies, which examine how reaction rates change with reactant concentrations and temperature, would be essential to understand these pathways. msu.edu

Thermodynamic Considerations: The stability of products determines the outcome under thermodynamic control. In the case of enolate formation, the more substituted C-3 enolate is the thermodynamically favored product. For electrophilic aromatic substitution, the relative stability of the sigma-complex intermediates for ortho, meta, and para attack determines the product distribution. Thermodynamic data, such as enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), would be needed for a quantitative analysis of reaction equilibria. chemeo.com

Elucidation of Reaction Mechanisms through Experimental and Theoretical Approaches

Determining the precise mechanisms for the reactions of 2-Hexanone, 5-methyl-6-phenyl- would require a combination of experimental and computational methods.

Experimental Approaches: Mechanistic pathways can be probed using various techniques. Kinetic studies can help establish the rate-determining step of a reaction. msu.edu Isotopic labeling studies, where an atom is replaced by its isotope (e.g., deuterium (B1214612) for hydrogen), can reveal which bonds are broken in the rate-determining step. Spectroscopic methods (NMR, IR) can be used to identify transient intermediates trapped at low temperatures.

Theoretical Approaches: Computational chemistry provides powerful tools for studying reaction mechanisms. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction, locating transition states and intermediates. nih.govresearchgate.net These calculations can provide insights into reaction barriers (kinetics), the relative stability of isomers (thermodynamics), and the geometric and electronic structures of molecules along the reaction pathway. rsc.org For instance, DFT could be employed to predict the most likely site of deprotonation for enolate formation or the preferred pathway for nucleophilic addition to the carbonyl group. nih.gov

Spectroscopic Characterization and Advanced Structural Analysis of 2 Hexanone, 5 Methyl 6 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 2-Hexanone, 5-methyl-6-phenyl- in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be unambiguously assigned.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment and number of unique protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the aliphatic chain protons, and the two methyl groups. The ¹³C NMR spectrum will similarly display unique resonances for the carbonyl carbon, aromatic carbons, and the aliphatic and methyl carbons. libretexts.org

To assemble the molecular structure, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. For 2-Hexanone, 5-methyl-6-phenyl-, COSY would show correlations between the benzylic protons (H6) and the methine proton (H5), between H5 and the adjacent methylene (B1212753) protons (H4), and between H4 and the methylene protons at H3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. science.gov This allows the connection of molecular fragments. Key HMBC correlations would include the correlation from the methyl protons at C1 to the carbonyl carbon at C2, and from the benzylic protons (H6) to the aromatic carbons and the methine carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for both structural confirmation and conformational analysis. slideshare.net

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-Hexanone, 5-methyl-6-phenyl-.

Predicted ¹H NMR Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (3H) ~2.1 Singlet -
H-3 (2H) ~2.4 Triplet ~7.0
H-4 (2H) ~1.6 Multiplet -
H-5 (1H) ~1.9 Multiplet -
C5-CH₃ (3H) ~0.9 Doublet ~6.5
H-6 (2H) ~2.5, ~2.7 Multiplet -

Predicted ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)
C-1 ~30
C-2 (C=O) ~209
C-3 ~43
C-4 ~30
C-5 ~35
C5-CH₃ ~19
C-6 ~45
Aromatic C (quaternary) ~140

The aliphatic chain of 2-Hexanone, 5-methyl-6-phenyl- possesses significant rotational freedom around its carbon-carbon single bonds. NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, can provide insights into the molecule's preferred solution-state conformation. auremn.org.brnih.gov

The magnitude of the three-bond coupling constant (³J) between adjacent protons, such as H5 and H6, is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the preferential rotational state (e.g., gauche vs. anti) of the C5-C6 bond can be inferred.

Furthermore, NOESY experiments can reveal through-space interactions. For instance, an NOE correlation between the protons of the C5-methyl group and the aromatic protons of the phenyl ring would suggest a folded conformation where these groups are in close proximity. Conversely, the absence of such correlations would indicate a more extended conformation. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. thermofisher.com For 2-Hexanone, 5-methyl-6-phenyl-, the molecular formula is C₁₃H₁₈O. HRMS would measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with high precision (typically to within 5 ppm). This accuracy allows for the differentiation of C₁₃H₁₈O from other potential formulas that have the same nominal mass. youtube.com

Calculated Exact Mass for C₁₃H₁₈O

Ion Formula Monoisotopic Mass (Da)
[M]⁺ C₁₃H₁₈O 190.135765

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). unt.edu The resulting fragment ions provide detailed structural information. For 2-Hexanone, 5-methyl-6-phenyl-, several characteristic fragmentation pathways are expected:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. youtube.com This would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 175, or more significantly, the formation of the highly stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak for methyl ketones. libretexts.org

Benzylic Cleavage: The bond between C5 and C6 is benzylic. Cleavage at this position is highly favorable as it leads to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation at m/z 91. whitman.edu This is a hallmark fragmentation for compounds containing a benzyl moiety.

McLafferty Rearrangement: This rearrangement can occur in carbonyl compounds that have a γ-hydrogen atom available for transfer. youtube.com In this molecule, the protons on C5 are γ-hydrogens relative to the carbonyl oxygen. A McLafferty rearrangement would involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the loss of a neutral alkene (5-phenyl-1-pentene) and the formation of a characteristic radical cation fragment at m/z 58.

Predicted Key Fragments in Mass Spectrometry

m/z Proposed Fragment Fragmentation Pathway
190 [C₁₃H₁₈O]⁺• Molecular Ion
175 [M - CH₃]⁺ α-Cleavage
91 [C₇H₇]⁺ Benzylic Cleavage
58 [C₃H₆O]⁺• McLafferty Rearrangement

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

For 2-Hexanone, 5-methyl-6-phenyl-, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For a saturated aliphatic ketone, this peak is typically observed around 1715 cm⁻¹. orgchemboulder.com Other key absorptions include:

Aromatic C-H stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Medium to strong bands appearing just below 3000 cm⁻¹.

Aromatic C=C stretches: Several characteristic bands of variable intensity in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

C-H bending vibrations: For methyl and methylene groups, appearing in the 1470-1365 cm⁻¹ range.

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. It is particularly effective for observing the symmetric vibrations of the non-polar parts of the molecule, such as the symmetric stretching of the aromatic ring. Subtle shifts in the positions of certain vibrational bands, such as the C=O stretch, can sometimes provide information about different conformational isomers present in the sample. auremn.org.br

Characteristic Vibrational Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch ~1715
Aromatic C-H Stretch ~3030-3080
Aliphatic C-H Stretch ~2850-2960
Aromatic C=C Stretch ~1600, 1580, 1500, 1450

Table of Mentioned Compounds

Compound Name
2-Hexanone, 5-methyl-6-phenyl-

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore, such as the carbonyl group in 2-Hexanone, 5-methyl-6-phenyl-. The resulting CD spectrum provides information about the three-dimensional arrangement of atoms around the chromophore, which can be used to assign the absolute configuration of a stereocenter.

For chiral ketones, the n → π* electronic transition of the carbonyl group, typically observed in the 280-300 nm region, is particularly sensitive to the molecular asymmetry. The sign and intensity of the Cotton effect in the CD spectrum are directly related to the spatial disposition of substituents relative to the carbonyl group. The Octant Rule is an empirical principle used to predict the sign of the Cotton effect for chiral ketones. chemistnotes.comvlabs.ac.in This rule divides the space around the carbonyl chromophore into eight octants, with each octant having a specific sign. The contribution of a substituent to the Cotton effect depends on the octant it occupies.

In the case of 2-Hexanone, 5-methyl-6-phenyl-, the stereocenter at the C5 position dictates the chiroptical properties. To predict the CD spectrum, one would consider the preferred conformation of the molecule. The phenyl and methyl groups attached to the stereocenter would be the primary perturbers of the carbonyl chromophore. The spatial arrangement of these groups would determine their location within the octants and, consequently, the sign of the Cotton effect. A positive Cotton effect would be expected if the substituents predominantly occupy positive octants, while a negative Cotton effect would result from their presence in negative octants.

The predicted CD spectral data for the (S)- and (R)-enantiomers of 2-Hexanone, 5-methyl-6-phenyl-, based on the application of the Octant Rule, are presented in the table below. It is important to note that these are theoretical predictions and the actual spectrum may be influenced by conformational flexibility and solvent effects.

EnantiomerPredicted Sign of Cotton Effect (n → π* transition)
(S)-5-methyl-6-phenyl-2-hexanonePositive
(R)-5-methyl-6-phenyl-2-hexanoneNegative

Further confirmation of the absolute configuration can be achieved by comparing the experimental CD spectrum with that of a closely related compound of known stereochemistry. chiralabsxl.com

Advanced Diffraction Techniques for Solid-State Structure (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. The primary challenge in X-ray crystallography is often the growth of single crystals of sufficient quality for diffraction analysis. For molecules like 2-Hexanone, 5-methyl-6-phenyl-, which may be oils or have low melting points, obtaining suitable crystals can be difficult.

To overcome this limitation, it is a common strategy to prepare a crystalline derivative of the target molecule. For ketones, this can be achieved by reacting the carbonyl group with a suitable derivatizing agent to form, for example, a semicarbazone, oxime, or hydrazone. These derivatives often have higher melting points and a greater propensity to crystallize. The resulting crystal structure of the derivative allows for the determination of the stereochemistry of the original ketone.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The Flack parameter, derived from the crystallographic data, is a critical value for determining the absolute configuration of a chiral molecule with high confidence. caltech.edu

While no crystal structure for 2-Hexanone, 5-methyl-6-phenyl- or its derivatives is currently available in the public domain, the table below illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction study of a suitable derivative.

ParameterExample Data
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Volume (ų)1987.6
Z4
Flack Parameter0.02(3)

The determination of the solid-state structure through X-ray crystallography would provide definitive proof of the stereochemical assignment made by chiroptical methods and would offer valuable insights into the conformational preferences of the molecule in the crystalline state.

Computational Chemistry and Theoretical Modeling of 2 Hexanone, 5 Methyl 6 Phenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are widely used to provide a balance between accuracy and computational cost, making them suitable for molecules of this size.

DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For aromatic ketones, the π-orbitals of the phenyl ring and the n and π-orbitals of the carbonyl group are expected to feature prominently in these frontier orbitals.

Table 1: Illustrative Calculated Electronic Properties for a Representative Phenyl Ketone (e.g., Butyrophenone) using DFT (Note: This data is representative of the output from a typical DFT calculation and not specific to 2-Hexanone, 5-methyl-6-phenyl-)

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity.
Dipole Moment2.9 DMeasure of the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes

Due to multiple single bonds in its alkyl chain and the bond connecting the chain to the phenyl ring, 2-Hexanone, 5-methyl-6-phenyl- is a flexible molecule that can exist in numerous conformations. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Potential Conformers of 2-Hexanone, 5-methyl-6-phenyl- (Note: This table is a hypothetical illustration of the results from a conformational analysis.)

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)gauche, anti0.0045.5
2anti, anti0.5520.1
3gauche, gauche1.109.0
4anti, gauche1.853.5

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum calculations describe the properties of an isolated molecule, Molecular Dynamics (MD) simulations model the behavior of molecules over time, including their interactions with surrounding molecules, such as a solvent. mdpi.com MD simulations are invaluable for understanding how a solute like 2-Hexanone, 5-methyl-6-phenyl- behaves in a condensed phase.

The ketone's carbonyl oxygen is a hydrogen bond acceptor, allowing it to form hydrogen bonds with protic solvents like water or alcohols. libretexts.org The phenyl group and alkyl chain engage in weaker van der Waals and dipole-dipole interactions. niscpr.res.in MD simulations can quantify these interactions, revealing details about the solvation shell structure, the average number of hydrogen bonds, and the dynamics of solvent molecules around the solute. Studies on simple ketones like acetone (B3395972) in water have shown that the solvent plays an active role in processes like keto-enol tautomerism. researchgate.netnih.gov For 2-Hexanone, 5-methyl-6-phenyl-, simulations could reveal how water molecules organize around the hydrophobic phenyl and alkyl parts versus the more polar ketone group.

Table 3: Typical Intermolecular Interaction Energies for Ketones in Solution from MD Simulations (Note: These values are representative examples from studies on similar compounds.)

Interaction TypeInteracting PartnerTypical Energy (kcal/mol)
Hydrogen Bond (C=O···H-O)Water-3 to -5
Dipole-DipoleAnother Ketone Molecule-1 to -3
Van der Waals (Phenyl Ring)Chloroform-0.5 to -2

Theoretical Studies of Reaction Mechanisms and Transition States (e.g., Density Functional Theory calculations for related compounds)

DFT is a powerful tool for investigating chemical reactivity and reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including any intermediates and the transition states that connect them. The calculated height of the energy barrier at the transition state (the activation energy) provides insight into the reaction rate.

For a ketone, several reactions could be studied. For example, the keto-enol tautomerization is a fundamental process for ketones with alpha-hydrogens. orientjchem.org Computational studies can determine the activation barrier for this proton transfer and how it is affected by solvents or catalysts. Other reactions, such as nucleophilic addition to the carbonyl carbon or oxidation at the alpha-carbon, can also be modeled. DFT calculations on the formation of ketones from other functional groups have elucidated complex multi-step pathways involving radical intermediates and transition states. researchgate.net Such studies provide a molecular-level understanding that is often inaccessible through experiments alone.

Table 4: Example of Calculated Energy Profile for a Ketone-Involving Reaction (e.g., Ketone Formation) (Note: Data adapted from a DFT study on a related reaction to illustrate the methodology. researchgate.net)

SpeciesDescriptionCalculated Relative Free Energy (ΔG, kcal/mol)
ReactantsStarting materials0.0
TS1First transition state+7.6
IntermediateRadical intermediate-13.7
TS2Second transition state-12.1
ProductFinal ketone product-25.0

Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental spectra. A particularly successful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dk Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding of each nucleus. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The synergy between calculated and experimental NMR spectra is a powerful tool for elucidating the structure of complex organic molecules. ruc.dk For 2-Hexanone, 5-methyl-6-phenyl-, DFT could predict the ¹H and ¹³C NMR spectra. The calculated shifts would be sensitive to the molecule's conformation, and by averaging the shifts over the Boltzmann-populated conformers, a more accurate prediction can be achieved. Discrepancies between predicted and experimental spectra can help refine the proposed structure or identify dynamic processes.

Table 5: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (Note: This is a hypothetical table for 2-Hexanone, 5-methyl-6-phenyl- to demonstrate the application.)

Carbon AtomHypothetical Experimental δ (ppm)Predicted δ (ppm) (GIAO-DFT)Difference (ppm)
C=O (Carbonyl)209.5208.8-0.7
Phenyl C1 (ipso)141.2140.5-0.7
Phenyl C2,6 (ortho)128.5128.1-0.4
Phenyl C3,5 (meta)128.9128.6-0.3
Phenyl C4 (para)126.8126.5-0.3

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific property, such as biological activity or toxicity. mdpi.com QSAR models are statistical equations that relate calculated molecular descriptors (numerical representations of molecular properties) to an observed activity.

For a class of compounds like phenyl ketones, a QSAR study could be developed to predict, for example, their antifungal activity or their interaction with a specific enzyme. iosrjournals.orgnih.gov Molecular descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), or they can represent topological, geometrical, or physicochemical properties. Once a statistically robust model is built and validated, it can be used to predict the activity of new, unsynthesized compounds like 2-Hexanone, 5-methyl-6-phenyl-. This predictive capability is highly valuable in fields like drug discovery and toxicology for prioritizing candidates for synthesis and testing. nih.gov

Table 6: Example of a QSAR Model for a Series of Aromatic Ketones (Note: This table presents a generic QSAR equation and descriptor types for illustrative purposes.)

Illustrative QSAR Model
Model Equationlog(1/IC₅₀) = 0.85 * logP - 0.15 * E(LUMO) + 2.5 * (TPSA) + 1.2
logPDescriptor representing hydrophobicity.
E(LUMO)Quantum chemical descriptor for electron affinity.
TPSATopological Polar Surface Area, related to membrane permeability.

Applications of Advanced Computational Algorithms

The field of computational chemistry is continually evolving, with machine learning (ML) and artificial intelligence (AI) becoming increasingly prominent. arxiv.org Advanced algorithms, such as graph neural networks (GNNs), can learn directly from the molecular graph structure, bypassing the need for pre-calculated descriptors. youtube.com

These models are trained on large datasets of molecules and their known properties. Once trained, they can predict properties for new molecules with remarkable speed. For a molecule like 2-Hexanone, 5-methyl-6-phenyl-, a trained ML model could potentially predict a wide range of properties, from solubility and boiling point to toxicity and bioactivity, in a fraction of the time required for DFT calculations. nih.govarxiv.org These advanced algorithms represent the next frontier in computational modeling, promising to further accelerate chemical discovery and characterization.

Applications of 2 Hexanone, 5 Methyl 6 Phenyl in Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Molecules

There is no available scientific literature that specifically describes the use of 2-Hexanone, 5-methyl-6-phenyl- as a synthetic building block for the creation of more complex molecules.

Precursor for Advanced Organic Scaffolds

No research has been found that details the role of 2-Hexanone, 5-methyl-6-phenyl- as a precursor for the development of advanced organic scaffolds.

Utilization in Polymer Chemistry (e.g., as a monomer or modifying agent)

The application of 2-Hexanone, 5-methyl-6-phenyl- in polymer chemistry, either as a monomer for polymerization or as a modifying agent for existing polymers, is not documented in the available scientific literature.

Applications in Supramolecular Chemistry

There are no published studies on the use of 2-Hexanone, 5-methyl-6-phenyl- in the field of supramolecular chemistry, such as in the design of host-guest systems or self-assembling materials.

Advanced Analytical Methodologies for Detection, Identification, and Purity Assessment of 2 Hexanone, 5 Methyl 6 Phenyl

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools applicable to the analysis of 2-Hexanone, 5-methyl-6-phenyl-.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like ketones. researchgate.net In a typical GC method, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column's inner surface. ursinus.edu For an aromatic ketone such as 2-Hexanone, 5-methyl-6-phenyl-, a non-polar or mid-polarity column would be appropriate. A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte.

Table 1: Representative Gas Chromatography (GC) Parameters for Aromatic Ketone Analysis

Parameter Condition Purpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) Provides high-resolution separation of volatile organic compounds.
Carrier Gas Helium or Hydrogen Transports the analyte through the column.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Optimizes separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) Offers high sensitivity and a wide linear range for hydrocarbons.

| Detector Temp | 300 °C | Prevents condensation of the analyte post-separation. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for separating compounds dissolved in a liquid solvent. wjpmr.com For 2-Hexanone, 5-methyl-6-phenyl-, a reversed-phase HPLC (RP-HPLC) method is most common. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. auroraprosci.com The separation occurs based on the compound's hydrophobicity. The presence of the phenyl group allows for sensitive detection using an ultraviolet (UV) detector. researchgate.netepa.gov

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm particle size Standard reversed-phase column for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 65:35) auroraprosci.com Elutes the analyte from the column; the ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/min auroraprosci.com Maintains consistent elution and reproducible retention times.
Column Temp 30 °C Ensures stable and repeatable separation conditions.
Detector UV-Vis Diode Array Detector (DAD) Detects the analyte based on its absorbance of UV light.

| Wavelength | ~254 nm | Corresponds to an absorbance maximum for the phenyl chromophore. |

The structure of 2-Hexanone, 5-methyl-6-phenyl- contains a stereocenter at the fifth carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz While enantiomers have identical physical properties in a non-chiral environment, they often exhibit different biological activities. Therefore, separating and quantifying these enantiomers is critical, particularly in pharmaceutical contexts. phenomenex.com

Chiral chromatography is the definitive technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Both GC and HPLC can be adapted for chiral separations.

Chiral GC: Capillary columns containing derivatized cyclodextrins are effective CSPs for separating a wide range of chiral compounds, including ketones. gcms.cznih.gov

Chiral HPLC: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating enantiomers of many compound classes, including ketones. phenomenex.com The separation is typically performed using normal-phase (e.g., hexane/isopropanol) or polar organic mobile phases.

Table 3: Potential Chiral HPLC Separation Parameters

Parameter Condition Rationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Provides stereoselective interactions necessary for separating enantiomers.
Mobile Phase Hexane / Isopropanol mixture Common normal-phase eluent for chiral separations, allowing for fine-tuning of selectivity.
Flow Rate 0.5 - 1.0 mL/min Optimized for resolution on chiral columns.
Column Temp 25 °C Temperature is a critical parameter for optimizing chiral selectivity.

| Detector | UV at ~254 nm | Sensitive detection of the aromatic analyte. |

For unambiguous identification, chromatography is often coupled with mass spectrometry (MS). This hyphenated technique provides information on both the retention time of a compound and its mass-to-charge ratio (m/z), which is indicative of its molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile organic compounds. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be compared to spectral libraries for positive identification.

For an aromatic ketone, characteristic fragments would arise from cleavage alpha to the carbonyl group and from rearrangements. whitman.edumiamioh.edu Key fragmentation pathways include the formation of an acylium ion (ArC≡O+) and benzylic cleavage. whitman.eduwhitman.edu The molecular ion peak (M+) is also typically observed. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for less volatile or thermally fragile compounds. It couples the separation power of HPLC with the detection capabilities of mass spectrometry. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to generate ions of the intact molecule, often as a protonated species [M+H]+. This provides molecular weight information, and further fragmentation can be induced for structural elucidation (MS/MS).

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. researchgate.net The phenyl group in 2-Hexanone, 5-methyl-6-phenyl- acts as a chromophore, making it an ideal candidate for UV-Vis analysis. aai.solutions

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. calpoly.edu To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λmax), which is the wavelength of maximum absorbance. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Example Data for a UV-Vis Spectrophotometry Calibration Curve

Concentration (mg/L) Absorbance at λmax
1.0 0.112
2.5 0.275
5.0 0.551
7.5 0.824

This data is representative and would be used to plot Absorbance vs. Concentration, yielding a linear regression equation for calculating unknown concentrations.

Method Development and Validation in Chemical Analysis

Developing a new analytical method is a systematic process that involves selecting an appropriate technique and optimizing the conditions to achieve the desired performance. thermofisher.comlabmanager.com Once developed, the method must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. thermofisher.com

Table 5: Summary of Analytical Method Validation Parameters

Parameter Description
Specificity Ensures no interference from other compounds.
Linearity Confirms a proportional response to concentration.
Accuracy Verifies the result is close to the true value.
Precision Demonstrates the reproducibility of the results.
LOD/LOQ Defines the lower limits of reliable measurement.

| Robustness | Shows the method's resilience to minor changes in conditions. |

Future Research Directions and Unexplored Avenues for 2 Hexanone, 5 Methyl 6 Phenyl

Development of Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. Future research into the synthesis of 2-Hexanone, 5-methyl-6-phenyl- should prioritize the development of "green" methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas for investigation include:

Mechanochemistry: This solvent-free approach uses mechanical energy to drive chemical reactions. nih.gov A potential mechanochemical synthesis of 2-Hexanone, 5-methyl-6-phenyl- could involve the grinding of reactants, potentially leading to higher yields, shorter reaction times, and the elimination of hazardous solvents. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Research could focus on identifying or engineering enzymes capable of catalyzing the synthesis of this specific ketone, offering a highly sustainable and efficient alternative to traditional methods.

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis. nih.gov Studies could explore the feasibility and efficiency of synthesizing 2-Hexanone, 5-methyl-6-phenyl- in these alternative media.

Synthetic ApproachPotential AdvantagesKey Research Focus
Mechanochemistry Solvent-free, reduced waste, potentially faster reaction rates. nih.govmdpi.comOptimization of grinding parameters, catalyst selection.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.
Green Solvents Reduced environmental impact, improved safety. nih.govScreening of green solvents for optimal yield and purity.

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of chemical transformations. For the synthesis of 2-Hexanone, 5-methyl-6-phenyl-, research into novel catalysts could unlock more effective and sustainable production methods.

Potential avenues for exploration include:

Heterogeneous Catalysts: The use of solid catalysts, such as zeolites or metal oxides, can simplify product purification and catalyst recycling. rsc.org Research could focus on designing and synthesizing heterogeneous catalysts tailored for the specific synthesis of 2-Hexanone, 5-methyl-6-phenyl-, potentially through reactions like the catalytic transfer hydrogenation of a corresponding chalcone (B49325) precursor. rsc.org

Nanocatalysts: Nanoparticle-based catalysts offer high surface area-to-volume ratios, often leading to enhanced catalytic activity. Investigating the use of metal nanoparticles (e.g., palladium, ruthenium) supported on various materials could lead to highly efficient catalytic systems for the synthesis of this ketone. jchemrev.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, which is often more environmentally friendly. Exploring organocatalytic routes could lead to novel and sustainable synthetic pathways.

Catalyst TypePotential AdvantagesResearch Direction
Heterogeneous Catalysts Ease of separation and recyclability, enhanced stability. rsc.orgDesign of tailored zeolites or supported metal catalysts.
Nanocatalysts High catalytic activity and selectivity due to large surface area. jchemrev.comSynthesis and characterization of metal nanoparticles for ketone synthesis.
Organocatalysis Metal-free, often milder reaction conditions.Development of small molecule catalysts for the specific synthesis.

Investigation of Previously Unexplored Reaction Pathways

The reactivity of the carbonyl group and the presence of a phenyl substituent in 2-Hexanone, 5-methyl-6-phenyl- suggest a rich and largely unexplored reaction landscape. Future research should aim to elucidate novel transformations and reaction pathways involving this compound.

Potential areas of investigation include:

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of 2-Hexanone, 5-methyl-6-phenyl- would be of significant interest, particularly for applications in pharmaceuticals and materials science. This could involve the use of chiral catalysts or auxiliaries.

Derivatization Reactions: Exploring a range of derivatization reactions at the carbonyl group or the aromatic ring could lead to the synthesis of a library of new compounds with potentially interesting biological or material properties.

Polymerization Reactions: Investigating the potential of 2-Hexanone, 5-methyl-6-phenyl- as a monomer or a precursor for the synthesis of novel polymers could open up new avenues in materials science.

Advanced Applications in Emerging Fields of Chemical Science

While specific applications for 2-Hexanone, 5-methyl-6-phenyl- are not yet established, its molecular structure is suggestive of potential utility in several emerging fields.

Hypothetical areas for application-oriented research include:

Medicinal Chemistry: Phenyl ketones are known to exhibit a range of biological activities. nih.gov Future studies could investigate the potential of 2-Hexanone, 5-methyl-6-phenyl- and its derivatives as therapeutic agents, for example, by screening for antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The aromatic and carbonyl functionalities of the molecule could be exploited in the design of novel liquid crystals, polymers, or functional dyes.

Agrochemicals: The structural motifs present in 2-Hexanone, 5-methyl-6-phenyl- are found in some agrochemicals. Research could explore its potential as a lead compound for the development of new herbicides, insecticides, or fungicides.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules with specific properties. Applying these methods to 2-Hexanone, 5-methyl-6-phenyl- could accelerate the discovery of new derivatives with enhanced reactivity or desired functionalities.

Future computational studies could focus on:

Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to understand how modifications to the molecular structure of 2-Hexanone, 5-methyl-6-phenyl- affect its reactivity and potential biological activity. nih.gov

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to investigate the mechanisms of known and potential reactions, providing insights that can guide the design of more efficient synthetic routes.

Virtual Screening: Computational screening of virtual libraries of derivatives of 2-Hexanone, 5-methyl-6-phenyl- could identify promising candidates for specific applications, which can then be prioritized for experimental synthesis and testing. nih.gov

Computational ApproachObjectivePotential Impact
Structure-Activity Relationship (SAR) To understand how molecular structure influences properties. nih.govRational design of derivatives with enhanced activity.
Reaction Mechanism Elucidation To understand the pathways of chemical transformations.Optimization of reaction conditions and catalyst design.
Virtual Screening To identify promising candidate molecules for specific applications. nih.govAcceleration of the discovery process for new materials and drugs.

Q & A

Basic Research Questions

Q. What are the primary neurotoxic effects of 2-hexanone observed in experimental models, and how can these be methodologically assessed?

  • Answer: Neurotoxicity is the most sensitive endpoint for 2-hexanone exposure. In humans and animals, peripheral neuropathy manifests as axon and myelin disruption, altered nerve conduction velocity, and muscle weakness . To assess these effects, researchers can:

  • Use in vitro models (e.g., neuronal cell cultures) to study metabolite 2,5-hexanedione’s impact on axonal transport.
  • Conduct in vivo electrophysiological tests (e.g., electromyography) in rodents exposed via inhalation (100–300 ppm, 6–12 weeks) to quantify motor/sensory deficits .
  • Apply histopathological analysis of peripheral nerves for axonal swellings or demyelination .

Q. How does 2-hexanone exposure affect body weight in animal studies, and what experimental controls are critical for interpreting these data?

  • Answer: Reduced weight gain is observed in rats, monkeys, and humans after prolonged exposure. However, confounding factors like appetite suppression or co-exposure to contaminants (e.g., methyl isobutyl ketone) limit data reliability . Key controls include:

  • Pair-feeding studies to isolate 2-hexanone’s metabolic effects from reduced food intake.
  • Monitoring hepatic enzyme activity (e.g., cytochrome P-450 induction) to assess metabolic interference .

Q. What methodologies are recommended for detecting 2-hexanone in environmental samples?

  • Answer: Analytical challenges arise due to low environmental concentrations. Reliable methods include:

  • Gas chromatography-mass spectrometry (GC-MS) with detection limits of 0.1–5 µg/L in water and 0.01–0.1 µg/m³ in air .
  • Solid-phase microextraction (SPME) for trace analysis in soil/sediment near industrial sites .
  • Validation against standardized reference materials to address matrix interference .

Advanced Research Questions

Q. How can conflicting data on 2-hexanone’s reproductive toxicity be resolved?

  • Answer: Discrepancies exist between oral and inhalation studies. For example, testicular atrophy occurred in gavage studies but not drinking water exposures . Methodological considerations include:

  • Standardizing purity levels (commercial 2-hexanone is 70–96% pure; contaminants like MiBK may confound results) .
  • Conducting multi-generational reproductive studies with controlled exposure routes (e.g., inhalation vs. oral) and endpoints (e.g., spermatid head counts) .
  • Comparing metabolite 2,5-hexanedione’s direct effects on germinal epithelium .

Q. What experimental designs are optimal for elucidating the molecular mechanism of 2,5-hexanedione-induced neurotoxicity?

  • Answer: The metabolite 2,5-hexanedione disrupts axonal transport via covalent binding to neurofilament proteins. Advanced approaches include:

  • Proteomic profiling of neuronal lysates to identify adduct formation sites.
  • Live-cell imaging in dorsal root ganglion (DRG) cultures to visualize microtubule disruption .
  • Knockout models (e.g., NF-L deficient mice) to isolate neurofilament-specific effects .

Q. How can researchers address gaps in 2-hexanone’s environmental bioaccumulation potential?

  • Answer: While 2-hexanone’s high solubility suggests low bioaccumulation, data gaps persist. Strategies include:

  • Trophic transfer studies in aquatic ecosystems (e.g., algae → Daphnia → fish) using ¹⁴C-labeled 2-hexanone .
  • Bioconcentration factor (BCF) calculations via OECD Test Guideline 305 .
  • Monitoring degradation products (e.g., 2-hexanol) in biodegradation assays .

Q. What methodological improvements are needed to assess developmental toxicity risks?

  • Answer: A single inhalation study reported reduced litter size and pup weight in rats . To advance this:

  • Use whole-embryo culture systems to isolate 2-hexanone’s teratogenic effects.
  • Conduct behavioral assays (e.g., Morris water maze) in offspring exposed in utero.
  • Measure placental transfer of 2,5-hexanedione using LC-MS/MS .

Data Contradiction Analysis

Q. Why do epidemiological studies on 2-hexanone lack robustness, and how can future studies overcome these limitations?

  • Answer: Human data derive from a 1970s cohort with co-exposure to other solvents and no quantitative exposure metrics . Solutions include:

  • Retrospective biomarker analysis of stored serum/urine samples for 2,5-hexanedione.
  • Case-control studies in populations near shale gas operations, where 2-hexanone is detected in air .
  • Dosimetry modeling integrating occupational exposure records with pharmacokinetic data .

Q. How do conflicting results on 2-hexanone’s testicular toxicity inform experimental design?

  • Answer: Inhalation studies show testicular atrophy, while oral studies do not. This may reflect route-dependent metabolism. Researchers should:

  • Compare bioavailability via inhalation (65–68% absorption in beagles) vs. oral routes .
  • Measure testicular 2,5-hexanedione levels across exposure routes.
  • Use isolated perfused testis models to exclude systemic metabolic variables .

Methodological Recommendations Table

Research Focus Recommended Methods Key References
Neurotoxicity ScreeningElectrophysiology, histopathology, proteomic adduct profiling
Environmental DetectionGC-MS, SPME, BCF assays
Reproductive ToxicityMulti-generational studies, spermatid head counts, placental transfer assays
Metabolic PathwaysCYP450 inhibition assays, ¹⁴C-labeled tracer studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.